3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile is a synthetic compound characterized by a complex structure incorporating cyclopropyl, triazolo, pyridazin, pyrrolidin, and pyrazine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile typically involves a multistep process. Key steps often include:
Formation of the 1,2,4-triazolo[4,3-b]pyridazin core.
Introduction of the cyclopropyl group via cyclopropanation reactions.
Coupling with pyrazine-2-carbonitrile through condensation reactions.
Integration of the pyrrolidin ring through nucleophilic substitution.
These steps generally require precise control of temperature and pH, and often involve catalysts or specific reagents to drive the reactions.
Industrial Production Methods
Scaling up the synthesis to industrial levels requires optimization of each reaction step to maximize yield and purity. This often involves:
Continuous flow synthesis techniques to maintain reaction conditions.
Use of robust catalysts to accelerate reactions.
Purification steps including crystallization and chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile can undergo several types of chemical reactions:
Oxidation: Alters the oxidation state of the compound, potentially affecting the cyclopropyl and pyrazine units.
Reduction: Often targets the nitrile group or triazolo ring, modifying the electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazine or pyridazin rings.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Bases and acids to facilitate substitution reactions.
Major Products
The reactions typically yield derivatives with modifications on the rings or side chains, leading to compounds with altered biological activities or improved pharmacokinetic properties.
Scientific Research Applications
Chemistry
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile serves as a key intermediate in the synthesis of various bioactive molecules, enabling the exploration of new chemical space.
Biology and Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its complex structure and bioactivity.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be valuable in treating diseases.
Industry
Agricultural Chemicals: Used in the development of novel pesticides or herbicides.
Material Science:
Mechanism of Action
The mechanism of action for 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile often involves:
Binding to target proteins or enzymes, altering their function.
Modulating signaling pathways within cells.
Interacting with nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin derivatives: Share structural similarities but with different functional groups.
Pyrazine-2-carbonitrile analogs: Vary mainly in their substituents on the pyrazine ring.
Uniqueness
What sets 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrazine-2-carbonitrile apart is its unique combination of rings and functional groups, offering a distinctive set of chemical properties and potential biological activities not commonly found in its analogs.
What do you think? Anything you’d like to dive deeper into?
Properties
IUPAC Name |
3-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c19-9-14-18(21-7-6-20-14)25-8-5-12(10-25)11-27-16-4-3-15-22-23-17(13-1-2-13)26(15)24-16/h3-4,6-7,12-13H,1-2,5,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMOJWHSPVTIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CN=C5C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.